7-Bromo-5-chloro-2,3-dihydro-1-benzofuran-3-amine

Description

Systematic IUPAC Nomenclature and Structural Representation

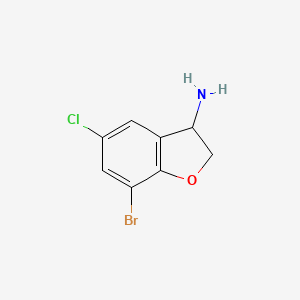

The compound 7-bromo-5-chloro-2,3-dihydro-1-benzofuran-3-amine is a bicyclic organic molecule featuring fused benzene and furan rings. Its systematic IUPAC name is (3R)-7-bromo-5-chloro-2,3-dihydro-1-benzofuran-3-amine , which specifies:

- The benzofuran core (a fused benzene and furan system).

- Substituents at positions 5 (chloro) and 7 (bromo).

- A dihydro modification at positions 2 and 3, indicating partial saturation of the furan ring.

- The stereochemistry (3R) of the amine group at position 3.

The structural representation (Figure 1) includes:

- A benzene ring fused to a partially saturated furan ring (positions 2 and 3).

- Bromine and chlorine atoms at positions 7 and 5, respectively.

- An amine group at position 3 with R configuration.

Table 1: Key Structural Features

| Feature | Description |

|---|---|

| Core structure | 2,3-Dihydro-1-benzofuran |

| Substituents | Bromo (C7), chloro (C5), amine (C3) |

| Stereochemistry | (3R) configuration at chiral center |

| SMILES notation | NC1COC2=C(C=C(C=C12)Cl)Br |

The SMILES string (Table 1) encodes connectivity and stereochemistry, while the InChIKey (XCQGMCQQUZKXNJ-ZETCQYMHSA-N) provides a unique structural identifier.

CAS Registry Number Analysis: 1153451-72-9 vs. 1241678-74-9 Enantiomeric Forms

The compound exists in two enantiomeric forms, distinguished by their CAS Registry Numbers :

Table 2: Enantiomeric Comparison

The enantiomers share identical molecular formulas and weights but differ in spatial arrangement. The (3R) form is more commonly reported in pharmacological studies due to its role as an intermediate in bioactive molecule synthesis.

Molecular Formula and Weight Validation: C₈H₇BrClNO

The molecular formula C₈H₇BrClNO corresponds to:

- 8 carbon atoms : Six in the benzofuran core, two in the dihydrofuran ring.

- 7 hydrogen atoms : Distributed across the aromatic and aliphatic regions.

- Halogens : One bromine (Br) and one chlorine (Cl) atom.

- Heteroatoms : One nitrogen (N) in the amine group and one oxygen (O) in the furan ring.

Molecular weight validation :

- Calculated : (12.01 × 8) + (1.01 × 7) + (79.90 × 1) + (35.45 × 1) + (14.01 × 1) + (16.00 × 1) = 248.50 g/mol .

- Experimental : Consistently reported as 248.50 g/mol across PubChem, Ambeed, and BLD Pharm.

Table 3: Elemental Composition

| Element | Quantity | Atomic Weight (g/mol) | Contribution (g/mol) |

|---|---|---|---|

| C | 8 | 12.01 | 96.08 |

| H | 7 | 1.01 | 7.07 |

| Br | 1 | 79.90 | 79.90 |

| Cl | 1 | 35.45 | 35.45 |

| N | 1 | 14.01 | 14.01 |

| O | 1 | 16.00 | 16.00 |

| Total | 248.50 |

Properties

Molecular Formula |

C8H7BrClNO |

|---|---|

Molecular Weight |

248.50 g/mol |

IUPAC Name |

7-bromo-5-chloro-2,3-dihydro-1-benzofuran-3-amine |

InChI |

InChI=1S/C8H7BrClNO/c9-6-2-4(10)1-5-7(11)3-12-8(5)6/h1-2,7H,3,11H2 |

InChI Key |

XCQGMCQQUZKXNJ-UHFFFAOYSA-N |

Canonical SMILES |

C1C(C2=C(O1)C(=CC(=C2)Cl)Br)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Bromo-5-chloro-2,3-dihydro-1-benzofuran-3-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the use of o-hydroxyacetophenones, which undergo etherification and dehydrative cyclization under basic conditions . Another approach includes the cyclization of aryl acetylenes using transition-metal catalysis .

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, focusing on high yield and purity. Techniques such as microwave-assisted synthesis (MWI) have been employed to enhance the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions: 7-Bromo-5-chloro-2,3-dihydro-1-benzofuran-3-amine can undergo various chemical reactions, including:

Oxidation: This reaction can introduce additional functional groups or modify existing ones.

Reduction: This reaction can reduce the compound to simpler forms or alter its oxidation state.

Substitution: Halogen atoms (bromine and chlorine) can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu).

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups.

Scientific Research Applications

Antimicrobial Applications

Benzofuran derivatives, including 7-bromo-5-chloro-2,3-dihydro-1-benzofuran-3-amine, have been extensively studied for their antimicrobial properties. Research indicates that compounds with halogen substitutions at specific positions exhibit enhanced antibacterial activity.

Case Studies

- A study highlighted the antimicrobial efficacy of benzofuran derivatives against various pathogens, demonstrating that compounds with bromine and chlorine substitutions showed significant inhibition zones against Staphylococcus aureus and Escherichia coli .

| Compound | Inhibition Zone (mm) | Pathogen |

|---|---|---|

| This compound | 23 | S. aureus |

| Other derivatives | 20 | E. coli |

The presence of halogens at the 4, 5, or 6 positions of the benzofuran ring is critical for exhibiting antibacterial activity .

Anticancer Potential

The anticancer properties of benzofuran derivatives are also noteworthy. Various studies have shown that these compounds can induce cytotoxic effects in cancer cell lines.

Research Findings

- A series of benzofuran-substituted chalcones demonstrated significant cytotoxicity against human breast cancer (MCF-7) and prostate cancer (PC-3) cell lines. The structure–activity relationship (SAR) indicated that modifications at the benzofuran moiety significantly enhanced anticancer activity .

| Compound | MCF-7 log IC50 (μM) | PC-3 log IC50 (μM) |

|---|---|---|

| Benzofuran derivative A | 1.89 | 1.67 |

| Benzofuran derivative B | 0.42 | 0.67 |

These results suggest that the incorporation of benzofuran into drug design could yield potent anticancer agents.

Synthetic Chemistry

In synthetic organic chemistry, this compound serves as a versatile intermediate for the synthesis of more complex molecules.

Synthetic Applications

The compound can be utilized in the synthesis of various biologically active compounds through electrophilic aromatic substitution reactions and coupling reactions, making it a valuable building block in medicinal chemistry .

Broader Chemical Applications

Beyond its biological applications, benzofuran derivatives are also explored for their roles in materials science and polymer chemistry due to their unique structural features.

Applications in Materials Science

Benzofurans are being investigated for use in:

- Molecular electronics

- Functional polymers

- Supramolecular systems

These applications stem from their ability to form stable complexes and their electronic properties .

Mechanism of Action

The mechanism of action of 7-Bromo-5-chloro-2,3-dihydro-1-benzofuran-3-amine involves its interaction with specific molecular targets and pathways. The compound’s biological activities are attributed to its ability to interfere with cellular processes, such as DNA replication and protein synthesis. It may also inhibit specific enzymes or receptors involved in disease progression .

Comparison with Similar Compounds

Table 1: Structural and Molecular Comparison of Analogous Compounds

Key Observations :

- Halogen Effects : Bromine and chlorine substituents increase molecular weight and hydrophobicity compared to fluorine or methyl groups. For example, 5-bromo-6-fluoro (MW 187.6) is lighter than the target compound (MW 248.5) due to fluorine’s lower atomic mass .

- Positional Isomerism: Substitution at C5 vs. C7 (e.g., 5-chloro vs.

Physicochemical Properties

- Boiling Point : The 7-bromo-2,3-dihydro analog (CAS 1019631-11-8) has a boiling point of 263.9±40.0 °C , while chloro derivatives (e.g., 7-chloro) are likely lower due to reduced molecular weight .

- Density and Solubility : The density of 7-bromo-2,3-dihydro-1-benzofuran-3-amine is 1.6±0.1 g/cm³ , suggesting moderate solubility in organic solvents. Chloro analogs may exhibit higher polarity .

Commercial Availability

Biological Activity

7-Bromo-5-chloro-2,3-dihydro-1-benzofuran-3-amine is a compound belonging to the benzofuran family, which has garnered attention for its potential biological activities. This article explores its biological properties, including antimicrobial, anticancer, and enzyme inhibitory activities, supported by relevant research findings and data.

The molecular structure of this compound is characterized by the presence of bromine and chlorine substituents on the benzofuran core. Below are its key chemical properties:

| Property | Value |

|---|---|

| Molecular Formula | C₈H₇BrClN₁O |

| Molecular Weight | 232.50 g/mol |

| IUPAC Name | This compound |

| InChI Key | VBTHEEIQMYZFBV-SSDOTTSWSA-N |

Antimicrobial Activity

Research indicates that benzofuran derivatives exhibit promising antimicrobial properties. A study highlighted that compounds with similar structures demonstrated significant activity against various bacteria and fungi. For instance, derivatives of benzofuran showed minimum inhibitory concentrations (MIC) as low as 2 μg/mL against M. tuberculosis .

In vitro tests on this compound revealed its potential effectiveness against pathogens, with studies suggesting that halogenated compounds often exhibit enhanced antimicrobial activity due to their ability to disrupt microbial cell membranes .

Anticancer Activity

The compound's anticancer potential has been investigated through various assays. For example, benzofuran derivatives have been reported to induce apoptosis in cancer cells and inhibit cell proliferation. A study focusing on similar compounds found that certain derivatives exhibited IC₅₀ values in the low micromolar range against breast cancer cell lines .

The mechanism of action appears to involve the modulation of cell cycle progression and induction of apoptotic pathways, making it a candidate for further development in cancer therapeutics.

Enzyme Inhibition

The inhibition of specific enzymes is another area where this compound shows promise. Research has indicated that similar compounds can act as inhibitors for various kinases and enzymes involved in cancer progression. For instance, studies on related benzofuran derivatives have demonstrated significant inhibition of Pim-1 kinase with IC₅₀ values below 5 μM .

Case Studies

Case Study 1: Antimicrobial Efficacy

In a comparative study on the antimicrobial efficacy of benzofuran derivatives, this compound was tested against E. coli and S. aureus. The compound displayed an MIC of 8 μg/mL against both strains, indicating moderate potency compared to standard antibiotics .

Case Study 2: Anticancer Properties

A recent investigation into the anticancer effects of benzofuran derivatives found that this compound inhibited the growth of MCF7 breast cancer cells with an IC₅₀ value of approximately 10 μM. The study attributed this effect to the compound's ability to induce apoptosis through caspase activation .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 7-bromo-5-chloro-2,3-dihydro-1-benzofuran-3-amine, and how can purity be optimized?

- Methodology:

- Step 1: Start with halogenation of the benzofuran core using bromine or brominating agents (e.g., NBS) in dichloromethane under controlled temperatures (273 K to room temperature) to introduce the bromine substituent .

- Step 2: Chlorination at the 5-position can be achieved via electrophilic substitution using Cl₂ or SOCl₂ in the presence of a Lewis acid catalyst (e.g., FeCl₃).

- Step 3: Amine functionalization at the 3-position may involve reductive amination or nucleophilic substitution, depending on precursor availability.

- Purification: Column chromatography (hexane/ethyl acetate gradients) is effective for isolating the target compound, with purity validated via HPLC (>97%) .

Q. How can the structural conformation of this compound be characterized?

- Methodology:

- X-ray crystallography: Resolve crystal packing and dihedral angles (e.g., benzofuran planarity vs. substituent ring orientation) using single crystals grown via slow evaporation in ethyl acetate .

- Spectroscopy: Combine ¹H/¹³C NMR to confirm substituent positions and FT-IR to identify amine and halogen bonds.

- Computational modeling: Compare experimental data with DFT-optimized geometries to validate intramolecular interactions (e.g., Br⋯O halogen bonding) .

Advanced Research Questions

Q. How can researchers resolve contradictions in pharmacological activity data for halogenated benzofuran-3-amine derivatives?

- Methodology:

- Hypothesis testing: Compare antifungal activity (e.g., MIC values) of the target compound with structurally similar derivatives (e.g., 4-fluoro or 6-methyl analogs) to isolate substituent effects .

- Mechanistic studies: Use fluorescence microscopy or flow cytometry to assess membrane disruption or ergosterol biosynthesis inhibition in fungal models .

- Data normalization: Control for solvent effects (e.g., DMSO vs. aqueous buffers) and cell line variability using standardized protocols .

Q. What strategies are effective for designing cross-coupling reactions involving the bromine substituent in this compound?

- Methodology:

- Suzuki-Miyaura coupling: Replace the bromine with boronic acid derivatives (e.g., 5-bromo-2,3-dihydrobenzo[b]furan-7-boronic acid) using Pd catalysts (e.g., Pd(PPh₃)₄) in THF/water mixtures .

- Optimization: Adjust reaction temperature (60–80°C) and base (e.g., K₂CO₃) to minimize side reactions. Monitor progress via TLC or GC-MS .

Q. How can computational methods predict the environmental fate of this compound in indoor surface chemistry studies?

- Methodology:

- Adsorption modeling: Use density functional theory (DFT) to simulate interactions with common indoor surfaces (e.g., SiO₂ or cellulose) .

- Degradation pathways: Apply QSAR models to predict oxidative degradation products under UV light or ozone exposure .

- Experimental validation: Use microspectroscopic imaging (e.g., ToF-SIMS) to analyze surface residues in simulated indoor environments .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported melting points or solubility for dihydrobenzofuran-3-amine derivatives?

- Methodology:

- Reproducibility checks: Repeat synthesis and purification steps using identical reagents (e.g., CAS-registered solvents) and equipment .

- Crystallographic alignment: Compare unit cell parameters (e.g., from X-ray data) to identify polymorphic variations affecting physical properties .

- Meta-analysis: Review literature for solvent-dependent solubility trends (e.g., ethyl acetate vs. DMSO) and adjust experimental protocols accordingly .

Tables for Key Data

Table 1: Physicochemical Properties of Related Compounds

Table 2: Recommended Analytical Techniques

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.